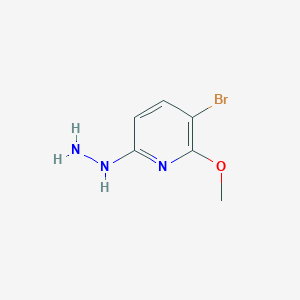

3-Bromo-6-hydrazinyl-2-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3O |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(5-bromo-6-methoxypyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8BrN3O/c1-11-6-4(7)2-3-5(9-6)10-8/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

AEYIEDYCWGWXHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)NN)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 3 Bromo 6 Hydrazinyl 2 Methoxypyridine

Strategic Approaches to Compound Synthesis

The construction of the 3-Bromo-6-hydrazinyl-2-methoxypyridine molecule necessitates a strategic approach to ensure the correct placement of the bromo, hydrazinyl, and methoxy (B1213986) groups on the pyridine (B92270) ring. The inherent electronic properties of the pyridine nucleus, characterized by its electron-deficient nature, heavily influence the synthetic design.

Given the unlikelihood of a single-step synthesis for a molecule with this substitution pattern, multi-step reaction sequences are imperative. A logical retrosynthetic analysis suggests the final step to be the introduction of the hydrazinyl group via nucleophilic aromatic substitution (SNAr) on a suitable precursor. A plausible precursor would be a dihalogenated methoxypyridine, such as 3-bromo-6-chloro-2-methoxypyridine (B578444) or 3,6-dibromo-2-methoxypyridine.

A proposed synthetic pathway could commence with a commercially available or readily synthesized methoxypyridine derivative, followed by sequential halogenation and finally, hydrazinolysis. The order of these steps is critical to achieving the desired regiochemistry.

The introduction of the hydrazinyl group at the C6 position is envisioned to proceed via a nucleophilic aromatic substitution reaction. The pyridine ring is activated towards nucleophilic attack at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. In a precursor such as 3-bromo-6-halopyridine-2-methoxy, the halogen at the 6-position is the prime site for substitution by hydrazine (B178648).

The reaction of a halogenated pyridine with hydrazine hydrate (B1144303) is a common method for the synthesis of hydrazinylpyridines. The reaction is typically carried out in a suitable solvent, and the reactivity of the leaving group is a key factor, with fluoride (B91410) being the most reactive, followed by chloride and bromide.

The synthesis of this compound is governed by important regioselective and chemoselective considerations. During the halogenation steps, the directing effects of the existing substituents must be carefully managed to install the halogens at the desired positions.

In the final hydrazinolysis step, the key challenge is to achieve selective substitution at the C6 position in the presence of a bromo substituent at C3. The electronic and steric environment of the pyridine ring dictates the regioselectivity of nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions for nucleophilic attack. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct nucleophilic substitution towards the 6-position. In the case of a 3-bromo-6-halo-2-methoxypyridine precursor, the methoxy group at C2 and the bromo group at C3 would sterically hinder attack at the C2 position, thereby favoring substitution at the C6 position.

| Proposed Synthetic Step | Reaction Type | Key Considerations |

| Halogenation of a 2-methoxypyridine (B126380) derivative | Electrophilic Aromatic Substitution | Directing effects of the methoxy group and pyridine nitrogen. |

| Introduction of a second halogen | Nucleophilic or Electrophilic Halogenation | Regiocontrol to achieve 3,6-dihalogenation. |

| Hydrazinolysis of the dihalogenated intermediate | Nucleophilic Aromatic Substitution | Selective substitution at the C6 position. |

Precursor Chemistry and Intermediate Derivatization Strategies

The successful synthesis of this compound is critically dependent on the availability and chemistry of suitable precursors. A key intermediate is likely to be a 3-bromo-6-halo-2-methoxypyridine. The synthesis of such precursors can be approached in several ways. For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine has been reported, which could potentially be adapted. The amino group could then be converted to a bromo group via a Sandmeyer reaction.

Alternatively, starting from a suitable hydroxypyridine, a sequence of bromination, methoxylation, and a second halogenation could furnish the desired precursor. The derivatization of these intermediates offers a platform for creating a library of related compounds for further investigation.

| Potential Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-2-chloro-6-methoxypyridine | 777931-67-6 | C6H5BrClNO | 222.47 |

| 3,6-Dibromo-2-methylpyridine | 39919-65-8 | C6H5Br2N | 250.92 |

| 6-Bromo-2-methoxy-3-aminopyridine | Not available | C6H7BrN2O | 203.04 |

Elucidation of Reaction Mechanisms in Compound Formation

The formation of this compound via the proposed nucleophilic aromatic substitution pathway proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the hydrazine molecule on the electron-deficient C6 carbon of the pyridine ring. This attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex.

Mechanistic Pathways of Hydrazine Incorporation

The introduction of a hydrazinyl group onto the pyridine ring, particularly at the C6 position to form this compound, predominantly proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic for the reaction of nucleophiles with halogenated pyridines, especially when the pyridine ring is activated by electron-withdrawing substituents or the presence of other heteroatoms.

The SNAr mechanism is typically a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: Hydrazine, acting as the nucleophile, attacks the carbon atom bearing the leaving group (typically a halogen, such as chlorine or bromine) at the C6 position of a suitable 3-bromo-2-methoxypyridine (B87399) precursor. This initial attack is generally the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and is stabilized by the electronegative nitrogen atom within the ring.

Departure of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group. This step is typically fast and results in the formation of the final product, this compound.

The regioselectivity of the nucleophilic attack is influenced by the electronic properties of the substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom at the C3 position and the nitrogen atom within the pyridine ring itself make the C6 position susceptible to nucleophilic attack.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of hydrazine on the C6 position of the pyridine ring. | Meisenheimer Complex |

| 2 | Elimination of the leaving group to restore aromaticity. | Product |

Role of Pyridyne Intermediates in Related Transformations

While the SNAr mechanism is the most common pathway, under specific reaction conditions, particularly with the use of very strong bases, the formation of a highly reactive pyridyne intermediate can occur. For a dihalo-substituted pyridine, treatment with a strong base like sodium amide (NaNH₂) or potassium tert-butoxide can lead to an elimination-addition mechanism involving a pyridyne.

In the context of precursors to this compound, a hypothetical 3-bromo-6-halopyridine could, in principle, form a 2,3-pyridyne or a 3,4-pyridyne intermediate. However, the formation of a 5,6-pyridyne would be more relevant for substitution at the 6-position. The regioselectivity of the subsequent nucleophilic attack by hydrazine on the pyridyne is governed by the electronic and steric effects of the substituents on the ring.

Recent studies on substituted 3,4-pyridynes have demonstrated that the distortion of the aryne triple bond, influenced by the electronic nature of the substituents, dictates the regioselectivity of nucleophilic addition. Electron-withdrawing groups can polarize the pyridyne bond, directing the nucleophile to a specific carbon atom. For instance, a bromo substituent can influence the LUMO of the pyridyne, making one of the carbons of the formal triple bond more electrophilic. This principle suggests that if a pyridyne intermediate were formed in a related transformation, the existing bromo and methoxy groups would play a crucial role in directing the incoming hydrazinyl group.

It is important to note that reactions involving pyridyne intermediates are less common for this class of compounds compared to the SNAr pathway and typically require specific and harsh reaction conditions.

Optimization of Synthetic Yields and Purity through Catalytic and Process Enhancements

To improve the efficiency, selectivity, and sustainability of the synthesis of this compound, catalytic methods have been explored. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds.

The palladium-catalyzed amination of halopyridines with hydrazine derivatives offers a milder and more versatile alternative to traditional SNAr reactions. This catalytic cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the halopyridine precursor, inserting into the carbon-halogen bond to form a Pd(II) complex.

Ligand Exchange: The hydrazine derivative coordinates to the palladium center, displacing a ligand.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The optimization of this catalytic process involves the careful selection of several parameters:

Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., BINAP, Xantphos) is critical. The ligand influences the stability, activity, and selectivity of the catalyst.

Base: A suitable base (e.g., NaOt-Bu, Cs₂CO₃) is required to facilitate the reaction, typically by deprotonating the hydrazine or promoting the reductive elimination step.

Solvent: The choice of solvent (e.g., toluene, dioxane) can significantly impact the solubility of the reactants and the reaction rate.

Temperature: The reaction temperature is a key parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing side reactions and decomposition.

By systematically optimizing these parameters, it is possible to achieve high yields and purity of this compound, often under significantly milder conditions than non-catalytic methods.

| Parameter | Influence on Reaction | Typical Options |

| Catalyst | Determines the efficiency and rate of the catalytic cycle. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Modulates the electronic and steric properties of the catalyst. | BINAP, Xantphos, Buchwald ligands |

| Base | Activates the nucleophile and facilitates catalyst turnover. | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Affects solubility, reaction rate, and temperature control. | Toluene, Dioxane, THF |

| Temperature | Influences reaction kinetics and selectivity. | Room temperature to reflux |

Chemical Reactivity Profiles and Transformational Studies of 3 Bromo 6 Hydrazinyl 2 Methoxypyridine

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 3-Bromo-6-hydrazinyl-2-methoxypyridine is governed by the electronic interplay of its functional groups. The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.com The presence of the electronegative bromine atom at C3 further enhances the electrophilicity of the ring. Conversely, the methoxy (B1213986) group at C2 is an electron-donating group, which can partially mitigate the ring's electron deficiency.

The standout feature regarding nucleophilicity is the hydrazinyl group at C6. Hydrazine (B178648) and its derivatives are well-established, potent nucleophiles due to the alpha effect—the presence of adjacent atoms with lone pairs of electrons. guidechem.com This makes the terminal nitrogen of the hydrazinyl group a prime site for reactions with a wide array of electrophiles. Therefore, the compound can act as a nucleophile via its hydrazinyl group in reactions such as alkylation, acylation, and condensation.

Simultaneously, the pyridine ring itself is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.org While the C6 position is already substituted, attack at C2 or C4 by a strong nucleophile could potentially occur, though this is less common than reactions involving the more reactive hydrazinyl and bromo substituents.

Cycloaddition and Condensation Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group is a key synthon for the construction of various nitrogen-containing heterocyclic systems through cycloaddition and condensation reactions. researchgate.net This reactivity provides a powerful tool for extending the molecular complexity of the parent compound.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyridazines, Triazines)

A cornerstone reaction of hydrazines is their condensation with 1,4-dicarbonyl compounds to yield pyridazines. chemtube3d.com In the case of this compound, reaction with a suitable 1,4-diketone, keto-aldehyde, or keto-ester would lead to the formation of a dihydropyridazine (B8628806) intermediate, which can subsequently be oxidized to the aromatic pyridazine (B1198779) ring. chemtube3d.comorganic-chemistry.org This Paal-Knorr type synthesis is a robust method for creating a new six-membered heterocyclic ring fused or linked to the original pyridine core.

Similarly, the hydrazinyl group can serve as a precursor for triazine rings. For instance, reaction with compounds containing a reactive nitrile or amidine functionality can lead to the formation of 1,2,4-triazine (B1199460) derivatives. organic-chemistry.orgijpsr.info Condensation with cyanoguanidine or reaction with β-keto-N-acylsulfonamides are established methods for synthesizing substituted triazines. organic-chemistry.orgwikipedia.org These reactions showcase the versatility of the hydrazinyl moiety in building diverse heterocyclic scaffolds. nih.govuminho.pt

Hantzsch-Type Reactions and Related Cyclizations

The classic Hantzsch pyridine synthesis involves the multi-component reaction of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine. organic-chemistry.orgwikipedia.org While ammonia is the traditional nitrogen source, the fundamental mechanism involves the condensation of a nitrogen-based nucleophile with carbonyl compounds. youtube.comyoutube.com

The hydrazinyl group in this compound can act as the nitrogen donor in Hantzsch-like reactions. By reacting with two equivalents of a β-dicarbonyl compound and one equivalent of an aldehyde, it could potentially lead to the formation of N-amino-1,4-dihydropyridine derivatives. Subsequent oxidation would yield the corresponding N-aminopyridinium salt. This pathway extends the principles of the Hantzsch synthesis to create more complex, nitrogen-rich structures.

Halogen Chemistry: Substitution, Elimination, and Directed Functionalization

The bromine atom at the C3 position is a versatile handle for a variety of chemical transformations. Its presence on an electron-deficient pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and a prime candidate for metal-catalyzed reactions.

Nucleophilic substitution of the bromide can be achieved with potent nucleophiles, such as thiolates or alkoxides, often under thermal conditions. acs.orgacs.org The reactivity in SNAr reactions on pyridine rings is generally higher than on corresponding benzene (B151609) rings due to the ring's ability to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comnih.gov

Furthermore, the bromine atom can direct functionalization to adjacent positions through halogen-metal exchange (e.g., with organolithium reagents) followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents at the C4 position, a strategy that is particularly useful for building highly substituted pyridine derivatives. doi.org

Functional Group Interconversions and Selective Derivatization

Beyond the reactions of the ring system as a whole, the individual functional groups of this compound can be selectively modified. These transformations are crucial for tailoring the molecule's properties for specific applications.

The hydrazinyl group is readily acylated by reacting with acid chlorides or anhydrides to form the corresponding hydrazides. organic-chemistry.org It can also react with aldehydes and ketones to form stable hydrazones. nih.gov These derivatives can be valuable intermediates for further synthesis or possess biological activities themselves. sigmaaldrich.com

The methoxy group at the C2 position is generally stable, but it can be cleaved under harsh acidic conditions (e.g., using hydrobromic acid) to reveal the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone form.

The bromine atom, as discussed, can be converted into numerous other functional groups through nucleophilic substitution or organometallic intermediates, making it a key point for diversification of the molecular structure.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-heteroatom bond-forming methods in modern organic synthesis. nih.gov The electron-deficient nature of the pyridine ring often facilitates the initial oxidative addition step in the catalytic cycle. illinois.edu

A wide range of such reactions can be envisioned for this substrate:

Suzuki-Miyaura Coupling: Reaction with aryl- or vinyl-boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds. researchgate.net This is a highly reliable method for synthesizing biaryl compounds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form C-N bonds, yielding substituted 3-aminopyridine (B143674) derivatives. chemspider.comwikipedia.orglibretexts.orgnih.govresearchgate.net This reaction is exceptionally broad in scope.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new C-C bond at the C3 position with an attached vinyl group.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install an alkynyl substituent at C3.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

C-S Coupling: Palladium- or copper-catalyzed reaction with thiols to form aryl sulfides.

These reactions provide efficient and modular access to a vast library of complex pyridine derivatives, starting from this compound.

Interactive Table: Potential Cross-Coupling Reactions

Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

The presence of a bromine atom on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, particularly biaryl compounds and substituted alkenes and alkynes.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound. acs.org For this compound, a Suzuki reaction would involve the palladium-catalyzed coupling of the C3-bromo position with various aryl or heteroaryl boronic acids or esters. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). The methoxy and hydrazinyl groups are generally well-tolerated under these conditions, making this a highly effective method for derivatization.

Table 1: Predicted Parameters for Suzuki-Miyaura Coupling of this compound

| Parameter | Typical Condition | Role/Function |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and catalyst |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. researchgate.netnih.gov In this transformation, this compound would react with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov This would result in the formation of a 3-alkenyl-6-hydrazinyl-2-methoxypyridine derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net The Sonogashira coupling of this compound would require a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction would yield 3-alkynyl-6-hydrazinyl-2-methoxypyridine derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems. Recent developments have also led to copper-free Sonogashira protocols. researchgate.net

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method is particularly useful for coupling aryl halides with a wide range of amines. For this compound, the bromine atom at the 3-position can readily undergo Buchwald-Hartwig amination with various primary and secondary amines.

The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu). wikipedia.orgchemspider.com This transformation would lead to the synthesis of 3-amino-6-hydrazinyl-2-methoxypyridine derivatives. A key consideration is the potential for competitive reaction at the nucleophilic hydrazinyl group already present on the molecule. However, the palladium-catalyzed amination is generally highly selective for the aryl halide position. It is also a well-established method for coupling hydrazine itself with aryl halides to form aryl hydrazines. nih.gov

Table 2: Predicted Parameters for Buchwald-Hartwig Amination of this compound

| Parameter | Typical Condition | Role/Function |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or Secondary Amine (R¹R²NH) | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source for the active catalyst |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

Other Heteroatom-Carbon Bond Formations (e.g., C-O, C-S)

Analogous to C-N bond formation, palladium-catalyzed methods can be employed to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds at the 3-position of the pyridine ring.

C-O Bond Formation: The palladium-catalyzed coupling of aryl halides with alcohols or phenols, a variation of the Buchwald-Hartwig reaction, allows for the synthesis of aryl ethers. Reacting this compound with an alcohol or phenol (B47542) under appropriate catalytic conditions (palladium catalyst, specific ligands like Josiphos, and a base) would yield the corresponding 3-alkoxy- or 3-aryloxy-6-hydrazinyl-2-methoxypyridine.

C-S Bond Formation: Similarly, C-S bonds can be formed through palladium-catalyzed coupling with thiols. This reaction provides access to aryl sulfides. The reaction of this compound with a thiol (R-SH) in the presence of a palladium catalyst and a base would produce a 3-(alkylthio)- or 3-(arylthio)-6-hydrazinyl-2-methoxypyridine derivative. These reactions expand the synthetic utility of the starting material, allowing for the introduction of a wide range of functional groups.

Oxidation-Reduction Chemistry and Redox Transformations of the Hydrazinyl Group

The hydrazinyl (-NHNH₂) substituent at the 6-position is a key functional group that can undergo various oxidation and reduction reactions.

Oxidation: The oxidation of aryl hydrazines can lead to several products depending on the oxidant and reaction conditions. youtube.com Mild oxidation can convert the hydrazinyl group into a diazonium salt, which is a versatile intermediate for introducing other functional groups via Sandmeyer-type reactions. Stronger oxidation can lead to the complete removal of the nitrogen moiety and the formation of an aryl radical. nih.gov For instance, treating aryl hydrazines with reagents like copper(II) or iron(III) salts can result in deamination to the corresponding arene. youtube.com In the presence of certain reagents like iodine under air, aryl hydrazines can generate aryl radicals, which can then be used in subsequent C-C bond-forming reactions. acs.orgnih.gov

Another important transformation is the oxidative cyclization of the hydrazinyl group with adjacent functionalities or with external reagents. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, while reaction with nitrous acid can form an azide, which can then be used in cycloaddition reactions. Condensation of the hydrazinyl group with aldehydes or ketones yields the corresponding hydrazones, which can be further oxidized to generate diazo compounds or undergo other transformations.

Reduction: The hydrazinyl group itself is a reduced form of a nitrogen moiety. Further reduction is generally not a common transformation for this group. However, the pyridine ring system can potentially undergo reduction under specific catalytic hydrogenation conditions, although this would typically require harsh conditions that might also affect the C-Br bond (hydrogenolysis) or the hydrazinyl group. The primary redox chemistry of interest for the hydrazinyl group is its role as a precursor in oxidative transformations.

Advanced Spectroscopic and Chromatographic Methodologies for Research Scale Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

1H NMR and 13C NMR for Proton and Carbon Environments

Specific 1H NMR and 13C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Bromo-6-hydrazinyl-2-methoxypyridine, are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Detailed analysis from 2D NMR experiments such as COSY, HSQC, and HMBC, which would be used to establish the connectivity between protons and carbons in this compound, has not been published.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Precise mass-to-charge ratio data from HRMS analysis, which would confirm the elemental composition and molecular formula of this compound, is not documented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Specific Infrared (IR) and Raman spectroscopic data, including characteristic absorption or scattering frequencies for the functional groups present in this compound, are not available.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is not available.

Single-Crystal X-ray Diffraction for Definitive Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For a novel compound like this compound, obtaining suitable crystals would be a primary goal following synthesis. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the methoxy (B1213986), bromo, and hydrazinyl substituents on the pyridine (B92270) ring.

As an illustrative example, the crystallographic study of the analog 2-Bromo-6-hydrazinylpyridine (B1342697) reveals detailed structural information. nih.govnih.govresearchgate.net This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two conformationally different molecules in the asymmetric unit. nih.govnih.goviucr.org This finding highlights the possibility of conformational isomerism in such substituted pyridines. The detailed crystal data and structure refinement parameters for this analog are presented below.

| Parameter | Value for 2-Bromo-6-hydrazinylpyridine |

|---|---|

| Chemical Formula | C₅H₆BrN₃ |

| Molecular Weight (Mr) | 188.04 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature (K) | 150 |

| a (Å) | 3.9606 (3) |

| b (Å) | 13.9649 (9) |

| c (Å) | 23.0332 (14) |

| Volume (ų) | 1273.95 (15) |

| Z (Molecules per unit cell) | 8 |

| Radiation Type | Cu Kα |

Data sourced from Mossine et al. (2023). nih.govresearchgate.net

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Derived from SC-XRD data, the analysis of supramolecular interactions is crucial for understanding how molecules organize in the solid state, which influences physical properties like melting point, solubility, and crystal packing. These non-covalent interactions, though weaker than covalent bonds, are directional and play a vital role in crystal engineering and materials science.

For this compound, the hydrazinyl group (-NHNH₂) is a potent hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen are potential acceptors. The analysis of its crystal structure would focus on identifying these interactions.

In the crystal structure of the analog 2-Bromo-6-hydrazinylpyridine , the molecules are linked by a robust network of intermolecular forces. nih.gov The hydrazinyl group forms N—H⋯N hydrogen bonds, creating chains of molecules. nih.govresearchgate.netiucr.org Furthermore, the crystal packing is stabilized by a short Br⋯Br halogen bond (3.6328 (7) Å) and significant π–π stacking interactions between the pyridine rings. nih.govresearchgate.netiucr.org These stacking interactions are staggered, with centroid-to-centroid distances of approximately 3.96 Å and perpendicular distances around 3.4-3.5 Å. nih.goviucr.org The presence of both hydrogen and halogen bonding highlights the complex interplay of forces that dictate the supramolecular architecture. researchgate.netrsc.org

| Interaction Type | Description in 2-Bromo-6-hydrazinylpyridine |

|---|---|

| Hydrogen Bonding | N—H⋯N and bifurcated N—H⋯(N,N) bonds linking molecules into chains. nih.govnih.gov |

| Halogen Bonding | A short Br⋯Br contact of 3.6328 (7) Å is observed. nih.govresearchgate.net |

| π–π Stacking | Staggered stacking between pyridine rings with a centroid-centroid distance of ~3.96 Å. nih.goviucr.org |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of newly synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods in research laboratories. cdc.gov

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. helixchrom.comsielc.com For a polar compound like this compound, reversed-phase HPLC would be the method of choice. Purity is determined by integrating the peak area of the target compound relative to any impurities, with a purity level of >95% typically required for further studies. The development of a robust HPLC method is crucial for monitoring reaction progress and for the final purification of the product. helixchrom.comnih.gov

GC-MS is suitable for volatile and thermally stable compounds. cdc.gov The sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity and molecular weight. While the hydrazinyl moiety might require derivatization to improve thermal stability, GC-MS remains a powerful tool for identifying volatile impurities from the synthesis.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Properties and Solvent Effects

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. nist.gov The absorption of UV or visible light promotes electrons from a ground state to an excited state, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. researchgate.net

For this compound, the pyridine ring and its substituents constitute a chromophore. The UV-Vis spectrum would be expected to show characteristic π-π* and n-π* transitions. By measuring the spectra in solvents of varying polarity (e.g., hexane, acetonitrile, methanol), one can study the effect of the environment on these electronic transitions, providing insight into the nature of the excited state.

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state. Many nitrogen-containing heterocycles exhibit fluorescence, and the presence of the hydrazinyl group, a known fluorophore modulator, could impart interesting emissive properties. researchgate.netrsc.org Analysis would include determining the excitation and emission wavelengths and the quantum yield, which measures the efficiency of the fluorescence process.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This method provides an essential check on the compound's empirical formula and serves as a primary validation of its stoichiometric identity. mdpi.com

For this compound, with a molecular formula of C₆H₇BrN₄O, the theoretical elemental composition would be calculated. A sample of the purified compound would be subjected to combustion analysis, and the experimentally determined percentages of C, H, and N would be compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's proposed formula and purity.

| Element | Theoretical Mass % for C₆H₇BrN₄O |

|---|---|

| Carbon (C) | 31.19% |

| Hydrogen (H) | 3.05% |

| Bromine (Br) | 34.59% |

| Nitrogen (N) | 24.25% |

| Oxygen (O) | 6.92% |

Computational and Theoretical Studies on 3 Bromo 6 Hydrazinyl 2 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of molecules. These methods, rooted in quantum mechanics, are used to determine a molecule's electronic structure, which in turn governs its reactivity. For pyridine (B92270) derivatives, these calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and predict the outcomes of chemical reactions. Techniques such as Hartree-Fock (HF) and post-HF methods are employed to approximate solutions to the Schrödinger equation, providing insights into orbital energies and molecular properties. While no specific studies on 3-Bromo-6-hydrazinyl-2-methoxypyridine are published, research on related compounds like 2-bromo-3-hydroxy-6-methyl pyridine utilizes these calculations to analyze structure, vibrational frequencies, and electronic properties. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization, Conformational Landscapes, and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process minimizes the total energy of the structure. For example, in studies of 3-bromo-2-hydroxypyridine, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set are used to optimize the molecular structure. mdpi.comnih.gov

Conformational Landscapes: Molecules can often exist in multiple spatial arrangements called conformations. DFT is employed to perform conformational analysis by calculating the potential energy surface as a function of specific dihedral angles. This helps identify the most stable conformer (the one with the lowest energy). nih.gov For instance, the potential energy curve for 3-bromo-2-hydroxypyridine was calculated by varying a key dihedral angle to find its most stable geometry. nih.gov

Energy Minimization: This is the core of geometry optimization, where the algorithm seeks the lowest point on the potential energy surface, corresponding to a stable molecular structure. The global minimum energy for the monomer and dimer structures of related pyridine compounds has been calculated using DFT methods. nih.gov

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. These simulations are particularly useful for understanding how a molecule like this compound would interact with other molecules, such as solvents or biological macromolecules. MD can reveal information about the stability of molecular complexes, binding affinities, and the dynamic processes that govern molecular recognition.

Reaction Pathway Analysis and Transition State Elucidation

Understanding the mechanism of a chemical reaction requires identifying the most likely path from reactants to products. Computational methods can map out this reaction pathway by locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. DFT calculations are frequently used to model these pathways, providing valuable insights that can guide experimental work. For instance, such analyses can predict whether a reaction will proceed and what products are likely to form.

Predictive Modeling of Chemical Properties and Spectroscopic Parameters (e.g., FMO, NBO, MEP)

Computational models are powerful tools for predicting a variety of chemical and physical properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For related compounds like 2-bromo-3-hydroxy-6-methyl pyridine, FMO analysis has been used to explain the molecule's reactive nature. researchgate.net

Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer and conjugative or hyperconjugative interactions, which are crucial for understanding molecular stability. This analysis is applied to similar hydrazone-pyridine compounds to understand their electronic properties.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. mdpi.comnih.gov Studies on 3-bromo-2-hydroxypyridine have used MEP surfaces to identify reactive sites. mdpi.comnih.gov

Table 1: Predicted Electronic Properties of a Related Compound (3-bromo-2-hydroxypyridine) Note: This data is for a structurally similar compound and is provided for illustrative purposes only.

| Property | Value | Method | Reference |

| HOMO Energy | -6.880 eV | TD-DFT | mdpi.com |

| LUMO Energy | -1.475 eV | TD-DFT | mdpi.com |

| Energy Gap | 5.405 eV | TD-DFT | mdpi.com |

Topological Studies (e.g., ELF, LOL, RDG) for Bonding Characterization

Topological analysis of the electron density provides a deeper understanding of chemical bonding.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions in a molecule where electron pairs are likely to be found, thus helping to characterize the nature of covalent bonds and lone pairs. mdpi.com These analyses have been used to describe the electron distribution and reactive sites on the surface of 3-bromo-2-hydroxypyridine. mdpi.com

Reduced Density Gradient (RDG): The RDG method is used to identify and visualize non-covalent interactions, such as hydrogen bonds and van der Waals forces, within a molecule or between molecules. mdpi.com This is crucial for understanding how molecules pack in crystals and how they interact with other molecules in solution. RDG studies have been performed on 3-bromo-2-hydroxypyridine to elucidate its non-covalent interactions. mdpi.com

Solvent Effects and Solute-Solvent Interactions in Computational Models

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models can account for these effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including individual solvent molecules in the simulation, which allows for the study of specific solute-solvent interactions like hydrogen bonding. For pyridine derivatives, time-dependent DFT (TD-DFT) has been used to calculate electronic properties in various solvents, demonstrating how the solvent can alter absorption wavelengths and orbital energies. nih.gov

Applications of 3 Bromo 6 Hydrazinyl 2 Methoxypyridine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Ring Systems

The presence of the reactive hydrazinyl moiety makes 3-bromo-6-hydrazinyl-2-methoxypyridine an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The nucleophilicity of the hydrazine (B178648) allows it to readily participate in condensation and cyclization reactions with a variety of electrophilic partners.

The hydrazinyl group is a key functional group for building six-membered heterocyclic rings containing two or more nitrogen atoms. Through well-established synthetic routes, this compound can be converted into a range of pyridazine (B1198779), triazine, and tetrazine derivatives.

Pyridazines: Condensation of the hydrazinyl group with 1,4-dicarbonyl compounds or their synthetic equivalents leads to the formation of a pyridazine ring. This reaction provides a direct method to attach a pyridazine moiety to the pyridine (B92270) core, yielding complex bi-heterocyclic structures.

Triazines: The reaction of hydrazinylpyridines with reagents containing a nitrogen-carbon-nitrogen or carbon-nitrogen-carbon fragment can be used to construct triazine rings. For instance, reacting the hydrazinyl group with compounds like acetic anhydride (B1165640) or carbon disulfide can lead to the formation of fused pyridazinotriazine derivatives. nih.gov

Tetrazines: Inverse-electron-demand Diels-Alder reactions are a common method for synthesizing pyridazines from tetrazine precursors. organic-chemistry.org Conversely, while less direct, the hydrazinyl group can be elaborated into structures that can subsequently be cyclized to form tetrazine systems.

The following table illustrates potential reaction pathways for the synthesis of these heterocycles starting from this compound.

| Starting Reagent Class | Resulting Heterocycle | General Reaction Scheme |

| 1,4-Diketones (e.g., Hexane-2,5-dione) | Pyridazine Derivative | Pyridine-NH-NH₂ + R-CO-(CH₂)₂-CO-R' → Pyridine-Pyridazine |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyridazinone Derivative | Pyridine-NH-NH₂ + R-CO-CH₂-COOEt → Pyridine-Pyridazinone |

| Cyanamides / Isothiocyanates | Triazine Derivative | Pyridine-NH-NH₂ + R-N=C=X → Pyridine-Triazine |

The strategic positioning of the hydrazinyl and bromo groups on the pyridine ring facilitates the synthesis of fused heterocyclic systems. These reactions can proceed through intramolecular cyclization or by reacting the precursor with bifunctional reagents. The resulting fused systems are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures.

One common strategy involves the initial reaction of the hydrazinyl group to form an intermediate, which then undergoes an intramolecular cyclization via nucleophilic substitution of the adjacent bromo group. This approach can lead to the formation of pyridopyridazine (B8481360) derivatives, which are scaffolds that have been investigated for applications in medicinal chemistry. mdpi.com For example, reaction with a ketoester could form a pyridazinone, which could potentially cyclize to create a more complex, tricyclic fused system.

In modern drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. mdpi.com Nitrogen-containing heterocycles are prominent examples of such scaffolds. nih.govu-szeged.hu this compound is an ideal starting material for creating chemical libraries built around a central pyridine core due to its multiple, orthogonally reactive sites.

Hydrazinyl Group: Can be derivatized to form hydrazones, pyrazoles, pyridazines, and other heterocycles.

Bromo Group: Can be functionalized using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents.

Pyridine Nitrogen: Can be quaternized or used as a hydrogen bond acceptor.

Methoxy (B1213986) Group: Can potentially be demethylated to a hydroxyl group for further derivatization.

This multi-faceted reactivity allows for the systematic modification of the molecule at several positions, generating a diverse collection of compounds for high-throughput screening. nih.gov The ability to build a library of unique pyridazines, for instance, holds potential for discovering compounds with applications in cancer treatment or materials science. liberty.edu

Precursor in the Synthesis of Ligands for Catalysis

Nitrogen-containing heterocycles are fundamental components of many ligands used in transition-metal catalysis. frontiersin.org The pyridine nitrogen and the hydrazinyl group in this compound can act in concert as a bidentate chelating ligand for various metal centers. The hydrazinyl moiety can be further reacted to form hydrazones or other derivatives, creating a diverse family of N,N-bidentate or even N,N,O-tridentate ligands. The electronic properties of the resulting ligand, and thus the catalytic activity of its metal complex, can be fine-tuned by modifying the substituents on the pyridine ring, particularly through cross-coupling reactions at the bromine position. The compound 2-bromo-6-hydrazinylpyridine (B1342697) is noted as a potential precursor for metal-binding hydrazones. researchgate.net

Intermediate in the Development of Advanced Organic Materials (e.g., for Nonlinear Optics)

Advanced organic materials with applications in areas like nonlinear optics (NLO) often feature molecules with large hyperpolarizabilities. These molecules typically consist of an electron-rich (donor) and an electron-poor (acceptor) region connected by a π-conjugated bridge. The this compound scaffold can be elaborated into such D-π-A structures. The methoxy and hydrazinyl groups act as electron donors, while the pyridine ring itself is electron-deficient. By using the bromo group as a handle for cross-coupling reactions to extend the π-system, it is possible to synthesize chromophores with significant NLO properties. Pyridazine-based iridium (III) complexes have been explored for their use in improving the efficiency of Organic Light Emitting Diodes (OLEDs). liberty.edu

Role in Medicinal Chemistry Scaffold Synthesis and Lead Generation

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a majority of FDA-approved small-molecule drugs containing at least one such ring system. nih.gov Pyridine and its derivatives are considered attractive scaffolds for drug design. nih.gov The subject compound, this compound, serves as a precursor to a variety of heterocyclic scaffolds known to possess biological activity, such as pyridazines and fused pyridopyridazines. mdpi.comliberty.edu

The ability to generate a library of diverse derivatives allows medicinal chemists to perform structure-activity relationship (SAR) studies to optimize lead compounds. The different heterocyclic systems that can be synthesized from this single precursor can be screened against a wide range of biological targets, including enzymes and receptors, to identify new therapeutic agents. u-szeged.hu The pyridazine backbone, for example, is found in several therapeutic agents and is recognized as a biologically significant pharmacophore. nih.gov

Applications in Agrochemical and Specialty Chemical Synthesis

This compound has emerged as a pivotal building block in the synthesis of advanced agrochemicals, particularly in the development of novel insecticides. Its unique structural arrangement, featuring a reactive hydrazinyl group and strategically positioned bromo and methoxy substituents on the pyridine ring, allows for its incorporation into complex heterocyclic scaffolds known for their potent biological activity. This section explores the application of this compound in the synthesis of next-generation agrochemicals and specialty chemicals, highlighting its role in creating highly effective and selective pest control agents.

The primary utility of this compound in agrochemical synthesis lies in its function as a precursor to pyridyl-pyrazole carboxamides and diacylhydrazine derivatives. These classes of compounds are at the forefront of insecticide development due to their novel modes of action and favorable toxicological profiles.

A significant application of pyridyl hydrazine derivatives is in the synthesis of compounds featuring the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. This particular scaffold is the core of major commercial insecticides such as Chlorantraniliprole and Cyantraniliprole. The synthesis of this key pyrazole (B372694) intermediate typically involves the reaction of a substituted pyridyl hydrazine with other precursors. In this context, this compound is a valuable starting material for creating analogues of these successful insecticides. The bromo and methoxy groups on the pyridine ring can modulate the physicochemical properties and biological efficacy of the final product.

Furthermore, diacylhydrazine-based insecticides represent another critical area where this compound serves as a key synthetic intermediate. Diacylhydrazines are known for their high selectivity and low toxicity to non-target organisms. The hydrazinyl moiety of this compound is crucial for the formation of the diacylhydrazine structure, which is essential for the insecticidal activity of these compounds. Research has shown that derivatives of diacylhydrazine exhibit significant insecticidal properties, and the incorporation of a substituted pyridine ring can enhance these effects.

The versatility of this compound also extends to the synthesis of various specialty chemicals. Its reactive nature makes it a suitable starting point for the creation of a diverse range of heterocyclic compounds with potential applications in materials science and as intermediates for other complex organic molecules. The presence of multiple reaction sites on the molecule allows for a variety of chemical transformations, leading to a wide array of novel chemical entities.

Detailed Research Findings

Recent research has focused on the development of new insecticides based on the pyridyl-pyrazole and diacylhydrazine scaffolds, with an emphasis on improving efficacy against resistant insect populations and broadening the spectrum of activity. Studies have demonstrated that modifications to the pyridyl ring can have a significant impact on the insecticidal potency of the final compound.

For instance, a study on diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole moiety revealed that certain compounds exhibited potent insecticidal activities against economically important pests like Helicoverpa armigera and Plutella xylostella. researchgate.net The findings indicated that the nature of the substituents on the phenyl ring of the diacylhydrazine structure played a crucial role in determining the level of insecticidal activity. researchgate.net

The following table summarizes the insecticidal activity of selected diacylhydrazine derivatives that can be synthesized using precursors like this compound.

| Compound | Target Pest | Activity Level | Reference |

|---|---|---|---|

| Diacylhydrazine Derivative 10g | H. armigera | 87.5% mortality at 10 mg/L | researchgate.net |

| Diacylhydrazine Derivative 10h | H. armigera | 79.2% mortality at 10 mg/L | researchgate.net |

| Diacylhydrazine Derivative 10w | P. xylostella | LC50 of 28.90 mg/L | researchgate.net |

| Diacylhydrazine Derivative 10g | P. xylostella | LC50 of 27.49 mg/L | researchgate.net |

| Diacylhydrazine Derivative 10h | P. xylostella | LC50 of 23.67 mg/L | researchgate.net |

In the realm of specialty chemicals, the reactivity of the hydrazinyl group in this compound allows for its use in the synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. These heterocycles are not only important in agrochemicals but also find applications as pharmaceuticals, dyes, and electronic materials. The bromo and methoxy substituents provide handles for further functionalization, enabling the fine-tuning of the properties of the resulting specialty chemicals.

Emerging Research Directions and Future Prospects for 3 Bromo 6 Hydrazinyl 2 Methoxypyridine Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

Traditional synthetic routes for complex heterocyclic molecules often rely on methods that involve harsh conditions, hazardous reagents, and significant waste generation. rasayanjournal.co.in The principles of green chemistry offer a paradigm shift, aiming to develop more environmentally benign and efficient processes. For a molecule like 3-bromo-6-hydrazinyl-2-methoxypyridine, these principles can be applied to create safer, more sustainable, and economically viable synthetic pathways.

Future research will likely focus on minimizing the environmental impact of its synthesis. Key areas of exploration include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, offer another powerful green strategy by reducing the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.net Other promising techniques include ultrasound-assisted synthesis and mechanochemistry (ball milling), which can promote reactions with less or no solvent, thereby minimizing volatile organic compound (VOC) emissions. rasayanjournal.co.inijarsct.co.in The development of biocatalysts, such as engineered enzymes, could lead to highly selective syntheses under mild, aqueous conditions, representing a frontier in green chemistry for pyridine (B92270) derivatives. ijarsct.co.in

Below is a comparative table illustrating the potential advantages of applying green chemistry principles to the synthesis of pyridine derivatives.

| Feature | Conventional Method | Green Alternative (e.g., Microwave-Assisted MCR) |

| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |

| Energy Consumption | High (prolonged heating) | Low (targeted, rapid heating) |

| Solvent Use | Often requires hazardous organic solvents | Minimal or uses green solvents (e.g., water, ethanol, ionic liquids) rasayanjournal.co.in |

| Yield | Variable, often moderate | Generally high to excellent nih.gov |

| Waste Generation | Significant byproducts and solvent waste | Minimized due to high atom economy and fewer steps |

| Workup/Purification | Often complex and multi-step | Simplified, leading to purer products rasayanjournal.co.in |

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is emerging as a powerful technology for chemical synthesis. mdpi.com This approach offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comorganic-chemistry.org For the synthesis and subsequent modification of this compound, flow chemistry presents several exciting opportunities.

The synthesis of intermediates, such as arylhydrazines, can be hazardous in batch processes but can be performed more safely in a continuous flow setup that minimizes the accumulation of unstable intermediates. mdpi.comrsc.org Furthermore, many transformations, such as N-oxidations or halogenations of pyridine rings, can be highly exothermic and difficult to control on a large scale in batch reactors. bme.huresearchgate.net Microreactors provide superior heat and mass transfer, allowing for such reactions to be conducted safely and efficiently. organic-chemistry.orgbme.hu A hypothetical multi-step flow synthesis could be envisioned where the pyridine core is first functionalized and then subsequently reacted with a hydrazine (B178648) source in a telescoped, continuous process without isolating intermediates. mit.edu This not only improves efficiency but also reduces manual handling and potential exposure to potent chemicals.

A potential continuous flow process for a key transformation, such as N-oxidation, is outlined in the table below.

| Parameter | Description | Potential Value |

| Reactor Type | Packed-bed microreactor organic-chemistry.org | Titanium Silicalite (TS-1) catalyst bed |

| Reactants | 3-Bromo-2-methoxypyridine (B87399), Oxidizing Agent | H₂O₂ in Methanol organic-chemistry.org |

| Flow Rate | Volume of reactant solution per unit time | 0.1 - 1.0 mL/min |

| Temperature | Controlled via external heating/cooling | 60 - 100 °C |

| Residence Time | Time reactants spend in the reaction zone | 10 - 60 minutes beilstein-journals.org |

| Pressure | System back-pressure | 1 - 10 bar |

| Outcome | High-yield, safe production of the N-oxide derivative | >95% yield organic-chemistry.org |

Chemoinformatics and Machine Learning in Reaction Prediction and Discovery

The integration of chemoinformatics and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the discovery of new synthetic routes. nih.gov For a molecule like this compound, these computational tools can accelerate research and development significantly. ML models can be trained on vast datasets of known chemical reactions to predict the feasibility and potential yield of a proposed reaction. nih.gov

This predictive power can be used to screen a large number of potential reaction conditions or novel reactant combinations in silico, saving significant time and resources in the laboratory. nih.govacs.org For instance, an ML model could predict the success of various cross-coupling reactions at the bromine position or derivatization reactions at the hydrazine moiety. acs.org Furthermore, ML-assisted retrosynthesis tools can propose novel synthetic pathways to the target molecule that a human chemist might not consider. researchgate.net In materials science, ML models are being used to predict the properties of polymers based on their monomer units; a similar approach could predict the properties of materials derived from this compound. nih.gov

The table below illustrates a hypothetical application of a classification model for predicting reaction competency.

| Reactants | Proposed Reaction | Model Prediction (Probability) | Experimental Outcome |

| Compound A + Phenylboronic acid | Suzuki Coupling | Competent (92%) | Success (88% yield) |

| Compound A + Aniline (B41778) | Buchwald-Hartwig Amination | Competent (85%) | Success (75% yield) |

| Compound A + Ethyl Acrylate | Heck Coupling | Incompetent (21%) | Failure (No reaction) |

| Compound A + Thiophenol | Nucleophilic Aromatic Substitution | Competent (78%) | Success (65% yield) |

| (Compound A refers to this compound) |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of bromo, hydrazinyl, and methoxy (B1213986) substituents on the pyridine ring of this compound provides a rich playground for exploring novel chemical reactivity. Modern synthetic chemistry is continuously pushing the boundaries of what is possible, with new catalytic systems enabling previously inaccessible transformations.

One exciting area is skeletal editing, where atoms within the heterocyclic ring are replaced. Recent studies have shown methods to achieve a nitrogen-to-carbon transmutation, converting pyridines into functionalized benzenes. nih.gov Applying such a strategy to this compound could lead to novel polysubstituted aniline derivatives. Another frontier is the use of transition-metal-catalyzed [2+2+2] cycloadditions to build complex polycyclic frameworks from simple pyridine precursors. acs.org The electronic properties of the methoxy and bromo groups could influence the regioselectivity of such reactions in interesting ways. Furthermore, the development of novel N-iminative cross-coupling reactions provides a mild and modular route to highly substituted pyridines, a strategy that could be adapted to further functionalize the molecule. nih.gov The hydrazine group itself can serve as a versatile handle for constructing other heterocyclic rings, such as pyrazoles or triazoles, through condensation reactions.

| Transformation Type | Reagents/Catalyst | Potential Product |

| Skeletal Editing (N-to-C) | Ring opening, hydrolysis, olefination, cyclization sequence nih.gov | Highly substituted bromo-methoxy-aniline derivative |

| [2+2+2] Cycloaddition | Nickel/Brønsted acid relay catalysis with alkynes acs.org | Fused pentacyclic pyridine framework |

| N-Iminative Cross-Coupling | Cu-catalyzed coupling with alkenylboronic acids nih.gov | Pyridine with a new alkenyl substituent |

| Heterocycle Formation | Reaction with 1,3-dicarbonyl compounds | Fused pyrazole-pyridine scaffold |

Integration into Multidisciplinary Chemical Research Initiatives

The structural motifs present in this compound make it a highly attractive candidate for integration into broader, multidisciplinary research programs. Its potential applications span medicinal chemistry, materials science, and coordination chemistry.

In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs. nih.gov The hydrazine and hydrazide functionalities are also recognized as important pharmacophores with a wide range of biological activities, including antimicrobial and antitumor properties. mdpi.comresearchgate.net This compound could serve as a key building block for creating libraries of novel compounds for biological screening against various diseases. rsc.org

In materials science, pyridine-based polymers are being explored for applications such as ion capture and removal. nih.gov The functional groups on this compound could be used to synthesize novel polymers or metal-organic frameworks (MOFs) with tailored properties for catalysis or environmental remediation. The hydrazine moiety and the pyridine nitrogen are excellent ligands for coordinating with metal ions. This opens up possibilities in coordination chemistry, where the compound could be used to create novel metal complexes with interesting catalytic, magnetic, or optical properties.

| Research Area | Potential Role of this compound |

| Medicinal Chemistry | Precursor for synthesizing potential anticancer, antimicrobial, or anti-inflammatory agents. mdpi.comrsc.org |

| Materials Science | Monomer for functional polymers or building block for Metal-Organic Frameworks (MOFs). nih.gov |

| Coordination Chemistry | Bidentate or bridging ligand for the synthesis of novel metal complexes. |

| Agrochemicals | Scaffold for developing new herbicides or pesticides. |

| Catalysis | Precursor for ligands used in homogeneous or heterogeneous catalysis. |

Q & A

Q. How can the synthetic route for 3-Bromo-6-hydrazinyl-2-methoxypyridine be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Use protecting groups for the hydrazinyl moiety (e.g., Boc) to prevent side reactions. Monitor reaction progress via TLC or HPLC. For coupling reactions, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, as demonstrated in analogous pyridine derivatives . Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures.

Q. What analytical techniques are most effective for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and hydrazinyl proton signals (δ 2.5–4.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.

- X-ray Crystallography : Resolve ambiguous structures using SHELX or Olex2 for refinement, particularly to confirm bromine and hydrazinyl spatial arrangements .

Q. How can impurities in the final product be minimized during purification?

- Methodological Answer : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA). For crystalline products, optimize recrystallization conditions by varying solvent polarity (e.g., acetone/hexane). Impurity profiling via LC-MS helps identify byproducts, such as dehalogenated or over-coupled derivatives .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound derivatives?

- Methodological Answer : Re-evaluate assay conditions (pH, temperature, co-solvents) to ensure target enzyme stability. Perform dose-response curves (IC) in triplicate. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Cross-validate with orthogonal assays (e.g., fluorescence polarization). Consider competitive inhibition by residual solvents (e.g., DMSO) and control for hydrazine-mediated redox interference .

Q. How does the hydrazinyl group influence regioselectivity in electrophilic substitution reactions on the pyridine ring?

- Methodological Answer : The hydrazinyl group acts as a strong σ-donor, directing electrophiles to the meta position relative to itself. For example, bromination favors the 3-position due to resonance stabilization. Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution and reactive sites. Experimental validation via -NMR kinetic studies under controlled electrophilic conditions (e.g., bromine in acetic acid) .

Q. What crystallographic challenges arise when resolving structures of this compound derivatives, and how are they mitigated?

- Methodological Answer : Heavy bromine atoms cause absorption errors; use Mo-Kα radiation (λ = 0.71073 Å) and empirical absorption correction (SADABS). Disorder in the methoxy or hydrazinyl groups is addressed by refining occupancy ratios and applying restraints in SHELXL. Hydrogen bonding networks are analyzed using Mercury software, with graph-set notation to classify interactions (e.g., R(8) motifs) .

Key Recommendations for Researchers

- Synthetic Chemistry : Prioritize Pd-catalyzed methods for regioselective functionalization.

- Structural Analysis : Combine X-ray crystallography with DFT modeling to resolve steric/electronic effects.

- Biological Assays : Use orthogonal techniques to validate bioactivity and rule out assay artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.